3-Bromo-8-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNNZZQALLGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729893 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-27-9 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Bromo 8 Methoxyquinoline
Established Synthetic Pathways for 3-Bromo-8-methoxyquinoline
The synthesis of this compound is approached through several strategic routes, primarily involving the modification of pre-existing quinoline (B57606) cores.
Alkylation Strategies from 3-Bromo-8-hydroxyquinoline Precursors
A primary and logical pathway to this compound is the O-alkylation (specifically, methylation) of its corresponding hydroxyl precursor, 3-Bromo-8-hydroxyquinoline. This method is a common strategy for preparing alkoxy-substituted aromatic compounds. The reaction typically involves treating the hydroxyl compound with a methylating agent in the presence of a base.
However, the synthesis of the required precursor, 3-Bromo-8-hydroxyquinoline, is not straightforward. Direct electrophilic bromination of 8-hydroxyquinoline (B1678124) has been extensively studied and is known to be highly regioselective, yielding a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.netresearchgate.net The formation of the 3-bromo isomer via this route is not reported, indicating that the hydroxyl group and the quinoline nitrogen direct bromination to the 5 and 7 positions of the benzene (B151609) ring.
While a direct example for the methylation of 3-Bromo-8-hydroxyquinoline is not prevalent in the surveyed literature, the methodology is well-established for analogous compounds. For instance, the synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) is achieved with high yield (95%) by reacting 5,7-dibromo-8-hydroxyquinoline with dimethylsulphate. acgpubs.org Treatment with methyl iodide has also been reported for the same transformation. acgpubs.org This demonstrates that once the 3-bromo-8-hydroxyquinoline precursor is obtained through an alternative route, its conversion to the target methoxy (B1213986) derivative via O-alkylation is a viable and efficient step.
Table 1: Representative Alkylation Reaction
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | Dimethylsulphate | 5,7-Dibromo-8-methoxyquinoline | 95% | acgpubs.org |
Alternative Synthetic Approaches to this compound
Given the challenges in preparing the 3-bromo-8-hydroxyquinoline precursor, alternative pathways directly targeting the this compound structure are crucial.
One significant finding is that the regioselectivity of bromination can be altered by existing substituents on the quinoline ring. While direct bromination of 8-methoxyquinoline (B1362559) exclusively yields 5-bromo-8-methoxyquinoline (B186703), studies have shown that 5,7-disubstituted 8-methoxyquinolines undergo regioselective bromination at the C-3 position. This suggests a viable, albeit multi-step, alternative:
Start with 8-hydroxyquinoline.
Perform dibromination to obtain 5,7-dibromo-8-hydroxyquinoline. acgpubs.org
Methylate the hydroxyl group to yield 5,7-dibromo-8-methoxyquinoline. acgpubs.org
Perform a subsequent regioselective bromination at the now-activated C-3 position.
Potentially remove the 5 and 7-bromo substituents if the parent this compound is the final target.
More general, de novo syntheses that construct the 3-bromoquinoline (B21735) ring system from acyclic precursors have also been developed. One such method involves a formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne, which achieves a high degree of regioselectivity for the 3-bromo product. Another approach builds the 3-bromoquinoline core from 2-(2,2-dibromoethenyl)phenyl isothiocyanates, which cyclize upon reaction with butyllithium.
Synthesis of Structurally Related Quinoline Derivatives
The chemistry of this compound extends to the synthesis of its derivatives and isomers, which are often important for structure-activity relationship studies in medicinal chemistry.
Derivatization to 4-Amino-3-bromo-8-methoxyquinoline
The introduction of an amino group at the C-4 position of the quinoline ring is a common derivatization. The most prevalent method for synthesizing 4-aminoquinolines proceeds through a 4-chloroquinoline (B167314) intermediate. This two-step sequence would be the most plausible route to 4-Amino-3-bromo-8-methoxyquinoline:
Chlorination: The parent this compound would first be converted to 3-bromo-4-chloro-8-methoxyquinoline. This is typically achieved by reacting the corresponding 4-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃).
Amination: The resulting 4-chloro derivative is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia (B1221849) or a protected amine, to install the 4-amino group. acgpubs.orgresearchgate.net This reaction is widely used and can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound, often in the presence of an acid or base catalyst to facilitate the substitution. acgpubs.orgresearchgate.net
Synthesis of this compound-6-carboxylic Acid and Related Carboxylated Derivatives
The synthesis of this compound-6-carboxylic Acid is not specifically detailed in the surveyed scientific literature. Direct carboxylation of a pre-formed quinoline ring, especially at the C-6 position, is challenging.
Instead, quinoline carboxylic acids are typically synthesized using methods that construct the heterocyclic ring system with the carboxyl group already incorporated into one of the precursors. Several classic named reactions in quinoline synthesis achieve this, including:
Pfitzinger Reaction: This reaction condenses isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.
Doebner-von Miller Reaction: This synthesis uses anilines, an α,β-unsaturated carbonyl compound, and can be adapted to produce quinoline-4-carboxylic acids.
Doebner Reaction: Aniline (B41778) reacts with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.
To obtain a 6-carboxylated derivative, one would need to start with an appropriately substituted aniline precursor, for example, an aminobenzoic acid, in a suitable cyclization reaction.
Preparation of Isomeric Bromomethoxyquinolines
The synthesis of isomers of this compound often requires distinct synthetic strategies tailored to achieve the desired substitution pattern.
3-Bromo-6-methoxyquinoline: The direct bromination of 6-methoxyquinoline (B18371) has been shown to produce 5-bromo and 2,5-dibromo derivatives, indicating that selective synthesis of the 3-bromo isomer is not straightforward and would require a more targeted approach, possibly involving a de novo ring synthesis.
7-Bromo-5-methoxyquinoline: A documented synthesis for this isomer starts with 3,5-dibromoaniline (B181674). This precursor undergoes a Skraup condensation reaction with glycerol (B35011) to form 5,7-dibromoquinoline. Subsequent reaction with sodium methoxide (B1231860) results in a nucleophilic aromatic substitution, yielding a mixture of 5-bromo-7-methoxyquinoline (B1374806) and the desired 7-bromo-5-methoxyquinoline, which are then separated.
5-Bromo-8-methoxyquinoline: As mentioned previously, this isomer is the sole product obtained from the direct bromination of 8-methoxyquinoline with molecular bromine, demonstrating a high degree of regioselectivity. acgpubs.org
Table 2: Comparison of Selected Isomeric Bromomethoxyquinolines
| Compound Name | Substitution Pattern | Key Synthetic Strategy | Reference |
|---|---|---|---|
| This compound | 3-Br, 8-OCH₃ | Regioselective C-3 bromination of 5,7-disubstituted-8-methoxyquinoline | |
| 5-Bromo-8-methoxyquinoline | 5-Br, 8-OCH₃ | Direct bromination of 8-methoxyquinoline | acgpubs.org |
| 7-Bromo-5-methoxyquinoline | 7-Br, 5-OCH₃ | Skraup reaction of 3,5-dibromoaniline followed by methoxylation | |
| 5,7-Dibromo-8-methoxyquinoline | 5,7-diBr, 8-OCH₃ | Bromination of 8-hydroxyquinoline followed by methylation | acgpubs.org |
Table of Compounds
Methodological Advancements and Green Chemistry Principles in Quinoline Functionalization
The synthesis of functionalized quinolines, including halogenated derivatives like this compound, has evolved significantly, moving beyond classical methods towards more efficient, selective, and environmentally benign strategies. bohrium.combenthamdirect.com This evolution is driven by the need for sustainable chemical processes and the demand for structurally diverse quinoline derivatives for various applications, including pharmaceuticals and materials science. benthamdirect.comacs.org
Modern synthetic approaches increasingly focus on direct C-H bond functionalization, which offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Transition metal catalysis is a cornerstone of this strategy, enabling the regioselective introduction of functional groups at various positions on the quinoline ring. mdpi.comresearchgate.net While direct bromination of the precursor 8-methoxyquinoline typically yields 5-bromo-8-methoxyquinoline regioselectively, accessing the 3-bromo isomer necessitates more advanced synthetic routes. researchgate.netacgpubs.org One such advanced method involves the acid-promoted rearrangement of arylmethyl azides, which can be designed to yield 3-bromoquinoline derivatives. acs.org
In parallel with these methodological advancements, the principles of green chemistry are being increasingly integrated into quinoline synthesis. benthamdirect.comnih.gov The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.com Key green chemistry strategies applicable to quinoline functionalization include the use of alternative energy sources, greener solvents, and recyclable catalysts. benthamdirect.comijpsjournal.com
Key Methodological Advancements:
Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of substituents onto the quinoline core, avoiding the need for pre-activated substrates. mdpi.com Catalysts based on metals like palladium, rhodium, and copper are frequently employed to achieve high regioselectivity. researchgate.netmdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for various organic transformations, including the functionalization of heterocyclic compounds like quinolines.
One-Pot Syntheses: Multi-component, one-pot reactions are being developed to construct complex quinoline derivatives from simple precursors in a single operation, which improves efficiency and reduces waste. nih.gov
Application of Green Chemistry Principles:
The shift towards sustainable practices has revolutionized the synthesis of quinoline derivatives. bohrium.com Researchers are actively exploring greener alternatives to classical methods, which often involve harsh conditions and hazardous reagents. nih.gov
Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. benthamdirect.comijpsjournal.com This technique reduces energy consumption and minimizes the formation of byproducts. ijpsjournal.com A reusable solid acid catalyst, Nafion NR50, has been successfully used for the Friedländer quinoline synthesis under microwave conditions. mdpi.com
Ultrasound Irradiation: Sonochemistry provides another alternative energy source that can enhance reaction rates and yields in quinoline synthesis. nih.govfrontiersin.org
Green Solvents and Catalysts: There is a significant effort to replace traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), ionic liquids, or deep eutectic solvents. bohrium.comijpsjournal.com Furthermore, the development of heterogeneous or recyclable nanocatalysts is a key area of research, aiming to simplify product purification and reduce catalyst waste. acs.org Catalyst-free techniques are also being explored to further enhance the eco-friendliness of these syntheses. bohrium.com
The following table summarizes some green chemistry approaches used in the synthesis of quinoline derivatives.
| Green Chemistry Approach | Description | Advantages | Example Catalyst/Condition |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Uses microwave radiation for heating, accelerating reaction rates. ijpsjournal.com | Reduced reaction times, higher yields, lower energy consumption. benthamdirect.com | Nafion NR50 in ethanol mdpi.com |
| Ultrasound Irradiation | Uses high-frequency sound waves to induce chemical reactions. frontiersin.org | Enhanced reaction rates and yields, simple procedure. nih.govfrontiersin.org | Ultrasound-assisted N-alkylation frontiersin.org |
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. bohrium.com | Reduced toxicity and environmental pollution. ijpsjournal.com | Water, Ethanol, Ionic Liquids bohrium.comijpsjournal.com |
| Nanocatalysts | Employing recyclable, nanobased catalysts for improved efficiency. acs.org | High efficiency, recyclability, reduced catalyst waste. acs.org | Metal nanoparticles frontiersin.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced waste and resource consumption. nih.gov | Three-component reaction with an inexpensive catalyst nih.gov |
These methodological advancements and the adoption of green chemistry principles are pivotal for the future of quinoline chemistry, enabling the sustainable production of complex and valuable molecules like this compound.
Reactivity Profiles and Mechanistic Investigations of 3 Bromo 8 Methoxyquinoline
General Reactivity Trends of Halogenated Quinolines
The reactivity of 3-Bromo-8-methoxyquinoline is fundamentally governed by the electronic properties of the quinoline (B57606) ring system, influenced by the bromine and methoxy (B1213986) substituents. The quinoline structure itself consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a significant electron-withdrawing inductive effect across the entire heterocyclic system. This effect deactivates the ring, particularly the pyridine portion, towards electrophilic aromatic substitution compared to benzene. nih.gov
The bromine atom at the 3-position further influences the molecule's reactivity. Halogens are deactivating groups due to their electron-withdrawing inductive effect but are ortho-, para-directing in electrophilic substitutions on benzene rings due to resonance. nih.govhbku.edu.qa In the context of the quinoline core, the bromine at C-3 deactivates the pyridine ring towards electrophilic attack. chemicalbook.com Conversely, the methoxy group at the 8-position is an electron-donating group, which activates the carbocyclic (benzene) ring for electrophilic substitution.
In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring is advantageous. wikipedia.org However, the position of the halogen is critical. Halogens at the 2- and 4-positions are significantly more susceptible to nucleophilic displacement because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance. wikipedia.orgmasterorganicchemistry.com The bromine atom at the 3-position is not in conjugation with the nitrogen atom in this manner, making direct nucleophilic aromatic substitution at this site considerably more difficult and often requiring harsh reaction conditions.
Cross-Coupling Reaction Methodologies
This compound serves as an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 3-position, enabling the synthesis of a wide array of complex derivatives.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netyoutube.com This reaction is highly effective for aryl bromides, including 3-bromoquinoline (B21735) derivatives, due to its mild conditions and tolerance of various functional groups. youtube.comnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Typical conditions for the Suzuki coupling of bromoquinolines involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent system.
| Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 °C |
| Pd(dppf)Cl₂ | (integrated) | Na₂CO₃, K₂CO₃ | DME/H₂O, Dioxane | 90 °C |
| Pd(PPh₃)₄ | (integrated) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux |
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (R-MgX) as the organometallic nucleophile. wikipedia.org It can be catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Nickel catalysts are often preferred due to their lower cost and distinct reactivity. squarespace.com This method is effective for coupling aryl bromides with alkyl, vinyl, or other aryl Grignard reagents. nih.gov A key limitation is the high reactivity of Grignard reagents, which restricts the tolerance of sensitive functional groups like esters or nitriles on either coupling partner. wikipedia.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. Nickel-catalyzed variants have seen significant development, enabling couplings under milder conditions and expanding the substrate scope. rhhz.netacs.org
| Catalyst Precursor | Ligand | Grignard Reagent | Solvent | Notes |
|---|---|---|---|---|
| NiCl₂ | dppe, dppp | Aryl-MgBr | THF, Diethyl Ether | Classic Kumada conditions. |
| NiCl₂(PPh₃)₂ | (integrated) | Alkyl-MgCl | THF | Effective for C(sp²)-C(sp³) bond formation. |
| NiCl₂(PCy₃)₂ | (integrated) | sec-Alkyl-MgBr | Dioxane | Bulky phosphines can suppress side reactions. |
| Pd(PPh₃)₄ | (integrated) | Vinyl-MgBr | THF | Palladium can also be used, often with higher functional group tolerance. |
The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction. organic-chemistry.org A key advantage of this method is the low toxicity, high stability, and environmental friendliness of organosilanes compared to other organometallic reagents like those based on tin or zinc. rsc.orgnih.gov The reaction typically requires an activating agent, usually a fluoride (B91410) source (e.g., TBAF - tetrabutylammonium (B224687) fluoride) or a base, to generate a hypervalent silicon species that is active in the transmetalation step. organic-chemistry.orgcore.ac.uk
The scope of the Hiyama coupling is broad, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. gelest.comgelest.com Aryl bromides are common electrophilic partners in this reaction. mdpi.commdpi.com
| Palladium Catalyst | Organosilane Reagent | Activator | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | Ar-Si(OMe)₃ | TBAF | THF, Dioxane | 60-100 °C |
| PdCl₂(PPh₃)₂ | Vinyl-Si(OEt)₃ | NaOH | H₂O/Organic | 80 °C |
| Pd₂(dba)₃ | Ar-SiF₃ | - (self-activated) | THF | Room Temp to 60 °C |
| [AllylPdCl]₂ | Ar-Si(OH)R₂ | TBAF, K₂CO₃ | DMF | 80-120 °C |
The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org This reaction is known for its mild conditions and exceptional tolerance of a wide array of functional groups, as organostannanes are generally unreactive towards many common reagents. nrochemistry.comyoutube.com Aryl bromides are highly effective electrophiles for this transformation. wikipedia.orglibretexts.org The primary disadvantage of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. wikipedia.orgorganic-chemistry.org
The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. nrochemistry.com The transmetalation step is often the rate-limiting step and can sometimes be accelerated by the addition of copper(I) salts or by using more polar solvents. wikipedia.org
| Palladium Catalyst | Organostannane | Additive | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl-SnBu₃ | LiCl | Toluene, Dioxane | 80-110 °C |
| PdCl₂(PPh₃)₂ | Vinyl-SnBu₃ | - | THF, DMF | 60-100 °C |
| Pd₂(dba)₃ | Alkynyl-SnMe₃ | AsPh₃ | NMP | Room Temp to 80 °C |
| Pd(OAc)₂/Ligand | Heteroaryl-SnBu₃ | CuI | DMF | 100 °C |
Nucleophilic Aromatic Substitution Reactions on the Quinoline Core
Nucleophilic aromatic substitution (SNAr) involves the direct displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be electron-deficient, a condition that is met by the quinoline system due to the electron-withdrawing nitrogen atom. Furthermore, the reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
In this compound, the bromine atom is at a position where the negative charge of the SNAr intermediate cannot be delocalized onto the ring nitrogen via resonance. This makes the C-3 position significantly less reactive towards nucleophilic attack compared to the C-2 and C-4 positions. fishersci.sekhanacademy.org Consequently, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts, are often required to achieve substitution at this position. Common nucleophiles used in such reactions include alkoxides, thiolates, and amines.
Electrophilic Aromatic Substitution Reactions
The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they are typically directed to the benzene ring portion of the molecule. In acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion, which further deactivates the pyridine ring towards electrophilic attack.
For quinoline itself, electrophilic nitration with a mixture of nitric and sulfuric acid predominantly yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com This outcome is rationalized by considering the substitution on the protonated quinolinium species, where attack at the 5- and 8-positions proceeds through intermediates that are less destabilized compared to attack at other positions on the carbocyclic ring. stackexchange.com
In the case of this compound, the directing effects of the existing substituents must be considered. The 8-methoxy group is an activating, ortho-, para-directing group. The bromine at the 3-position is a deactivating, ortho-, para-directing group. Given the strong activation and directing influence of the methoxy group, electrophilic substitution would be strongly favored on the benzene ring. The methoxy group would direct incoming electrophiles to the 5- and 7-positions.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, a novel method for the meta-nitration of substituted quinolines has been developed. acs.org This strategy employs a dearomatization-rearomatization sequence involving the formation of an oxazino quinoline intermediate, which then undergoes radical nitration to introduce a nitro group at the meta-position relative to the nitrogen atom. acs.org This approach has been shown to be effective for a range of substituted quinolines, including those with halo and methoxy substituents. acs.org
It is important to note that under forcing conditions, such as nitration in oleum (B3057394) at elevated temperatures, even highly deactivated quinolines can undergo substitution. For instance, 5,8-dichloroquinoline, which is very resistant to nitration, can be forced to yield 6-nitro-5,8-dichloroquinoline. stackexchange.com
Oxidation and Reduction Chemistry of the Quinoline Ring System
The quinoline ring system can undergo both oxidation and reduction reactions, targeting either the pyridine or the benzene ring, depending on the reagents and reaction conditions.
Reduction Chemistry:
The pyridine ring of quinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the reduction of the quinoline nucleus, typically leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. A study on the hydrogenation of isomeric bromoquinolines demonstrated the feasibility of this transformation. rsc.orgrsc.org While specific data for this compound is not provided, the general principle suggests that it would undergo catalytic hydrogenation to yield 3-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.
Oxidation Chemistry:
The oxidation of quinolines can lead to a variety of products, including quinoline N-oxides, or cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). The outcome of the oxidation is highly dependent on the oxidizing agent and the substitution pattern of the quinoline ring. There is currently a lack of specific experimental data on the oxidation of this compound in the reviewed literature.
Other Metal-Catalyzed Transformations and C-H Activation Studies
The presence of a bromine atom at the 3-position of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. wikipedia.org A study on the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been reported, demonstrating the feasibility of this transformation at the 3-position of the quinoline ring. researchgate.net This suggests that this compound would readily participate in similar coupling reactions. The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product. libretexts.org
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While specific examples with this compound are not detailed in the provided search results, aryl bromides are common substrates for this reaction. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A gram-scale Sonogashira-type cross-coupling of 3-bromoquinoline with phenylacetylene (B144264) has been reported, highlighting the utility of this reaction for functionalizing the 3-position of the quinoline core. researchgate.net This indicates that this compound would be a suitable substrate for Sonogashira coupling reactions. organic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orglibretexts.org This reaction is widely used for the preparation of arylamines. acsgcipr.orgchemeurope.com Given that aryl bromides are standard coupling partners in this reaction, it is expected that this compound could be successfully coupled with a variety of primary and secondary amines under appropriate Buchwald-Hartwig conditions. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
C-H Activation Studies:
Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis. For quinoline derivatives, the nitrogen atom can act as a directing group, facilitating C-H activation at the C2 and C8 positions. mdpi.com While there is a comprehensive review on the regioselective functionalization of quinolines through C-H activation, specific studies involving this compound are not highlighted. nih.gov However, the field is rapidly evolving, and various transition metal catalysts are being explored for the functionalization of different C-H bonds in the quinoline scaffold. nih.gov
Strategic Applications in Advanced Organic Synthesis and Material Science
3-Bromo-8-methoxyquinoline as a Versatile Synthetic Scaffold in Drug Discovery
The quinoline (B57606) core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a bromine atom at the 3-position and a methoxy (B1213986) group at the 8-position of the quinoline ring system endows this compound with specific properties that enhance its utility as a synthetic scaffold for the development of new therapeutic agents.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the C3-position. This capability is crucial for exploring the structure-activity relationships (SAR) of novel compounds and for optimizing their pharmacological profiles. For instance, the synthesis of various brominated methoxyquinolines has been explored for their potential antiproliferative activity against cancer cell lines. nih.gov While research has highlighted compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline, the underlying this compound framework is a key component for accessing such complex derivatives. nih.gov
The 8-methoxy group also plays a significant role in modulating the biological activity of quinoline-based compounds. It can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the methoxy group can be demethylated to reveal a hydroxyl group, which is a common feature in many biologically active 8-hydroxyquinoline (B1678124) derivatives known for their metal-chelating properties and a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. nih.gov
The strategic placement of these two functional groups on the quinoline scaffold provides a powerful platform for the design and synthesis of new drug candidates. Researchers can systematically modify both the C3 and C8 positions to fine-tune the compound's properties and achieve desired therapeutic effects.
Table 1: Key Features of this compound in Drug Discovery
| Feature | Description | Significance in Drug Discovery |
|---|---|---|
| Quinoline Scaffold | A privileged heterocyclic core structure. | Provides a well-validated framework for binding to various biological targets. |
| C3-Bromo Group | A reactive site for cross-coupling reactions. | Enables the introduction of diverse substituents for SAR studies and lead optimization. |
| C8-Methoxy Group | Modulates physicochemical properties. | Influences lipophilicity, metabolic stability, and can be a precursor to the bioactive 8-hydroxy group. |
| Synthetic Versatility | Amenable to a wide range of chemical transformations. | Facilitates the generation of libraries of diverse compounds for high-throughput screening. |
Role as a Key Building Block for the Construction of Complex Molecular Architectures
The utility of this compound extends beyond its direct application as a scaffold in drug discovery. It serves as a fundamental building block for the synthesis of more intricate and complex molecular architectures. The reactivity of the C-Br bond is a cornerstone of its synthetic utility, enabling chemists to construct elaborate molecules through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One notable application is in the synthesis of fused heterocyclic systems. For example, 3-bromoquinolines derived from 8-methoxyquinolines can undergo palladium-catalyzed cross-coupling reactions with reagents like phenylboronic acids. The resulting 3-arylquinolines can then be subjected to further cyclization reactions to construct polycyclic aromatic compounds, such as substituted 11H-indolo[3,2-c]quinolines. This strategy highlights the role of the 3-bromo substituent as a linchpin for building molecular complexity.
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, particularly when the quinoline ring is activated by electron-withdrawing groups. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, further expanding the range of accessible molecular architectures.
The combination of the reactive C3-bromo position and the modifiable C8-methoxy group makes this compound a strategic starting material for the convergent synthesis of complex natural products and their analogs. By preparing elaborate fragments that can be coupled to the 3-position of the quinoline core, chemists can efficiently assemble large and complex molecules.
Contributions to the Synthesis of Diverse Heterocyclic Compound Libraries
In modern drug discovery and chemical biology, the ability to rapidly generate collections of structurally diverse molecules, known as compound libraries, is of paramount importance. This compound is an ideal starting material for the synthesis of diverse heterocyclic compound libraries due to its inherent reactivity and the potential for multi-directional derivatization.
Diversity-oriented synthesis (DOS) strategies can be effectively employed using this building block. By applying a series of different reaction conditions and coupling partners to this compound, a wide array of novel heterocyclic systems can be generated. For instance, a library of 3-substituted quinolines can be created by reacting it with a diverse set of boronic acids in a parallel synthesis format. Each of these new compounds can then be further modified at the 8-methoxy position, for example, through demethylation followed by etherification or esterification with a variety of reagents.
This approach allows for the systematic exploration of the chemical space around the quinoline scaffold. The resulting libraries of compounds can then be screened against a panel of biological targets to identify new hits for drug discovery programs. The ability to generate diverse libraries from a single, readily accessible starting material like this compound significantly accelerates the early stages of drug development.
An example of the synthetic utility that contributes to library synthesis is the palladium-catalyzed cross-coupling of 3-bromoquinolines with phenylboronic acids to yield 3-arylquinolines, which can then be cyclized to form more complex heterocyclic systems like 11H-indolo[3,2-c]quinoline. This demonstrates how a single transformation on the this compound core can lead to the generation of novel and diverse heterocyclic structures.
Investigative Applications in Material Science Research
The unique electronic and photophysical properties of the quinoline ring system have also made its derivatives attractive candidates for applications in material science. While the direct application of this compound in materials is an emerging area of research, the broader class of 8-hydroxyquinoline derivatives has been extensively studied for its utility in organic electronics.
8-Hydroxyquinoline and its derivatives are well-known for their use as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). researchgate.netpharmaffiliates.com The ability to tune the electronic properties of the quinoline core through substitution makes these compounds highly versatile. The this compound scaffold offers a platform for creating novel materials with tailored properties.
The bromine atom at the C3-position can be utilized to attach the quinoline core to polymeric backbones or other functional molecules, leading to the development of new conductive polymers, sensors, or photoactive materials. For instance, cross-coupling reactions could be employed to incorporate the 3-(8-methoxyquinolinyl) unit into larger conjugated systems, potentially leading to materials with interesting photoluminescent or charge-transport properties.
Furthermore, the 8-methoxy group can be converted to an 8-hydroxy group, which is a key ligand for forming metal complexes. These metal complexes, particularly with aluminum (Alq3), are cornerstone materials in OLED technology. By introducing substituents at the 3-position via the bromo-handle, it may be possible to fine-tune the emission color, quantum efficiency, and stability of these metal complexes. This opens up avenues for the rational design of new phosphorescent and fluorescent materials for a variety of optoelectronic applications. While direct research on this compound in material science is not extensively documented, its potential as a precursor to functional materials is significant.
Investigative Roles in Medicinal Chemistry and Biological Research
Quinoline (B57606) Derivatives in Pharmaceutical Research and Development
Quinoline and its derivatives are considered "privileged scaffolds" in pharmaceutical chemistry, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has made them a cornerstone in the development of new drugs. The quinoline nucleus is a key component in numerous synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.
The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological and physicochemical properties. This structural flexibility enables medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The diverse biological activities exhibited by quinoline-based compounds have cemented their importance in the ongoing quest for new and effective therapeutic agents.
Exploration of 3-Bromo-8-methoxyquinoline and its Analogues in Biochemical and Biological Studies
The exploration of halogenated and methoxy-substituted quinolines has revealed significant potential in various biological contexts, particularly in cancer research. While specific biochemical and biological studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on its close analogues provides valuable insights into its potential activities.
For instance, studies on highly brominated quinoline derivatives have demonstrated notable antiproliferative effects against various cancer cell lines. One such study investigated a series of brominated methoxyquinolines and found that these compounds exhibited significant inhibitory effects on the growth of cancer cells. The research highlighted that the presence and position of bromo and methoxy (B1213986) substituents on the quinoline ring play a crucial role in their cytotoxic activity.
Research into the analogues of this compound has shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism through which many anticancer drugs exert their effects. The ability of these quinoline derivatives to trigger this cellular process underscores their potential as therapeutic agents.
Research into Bone Modulator Activity and Related Therapeutic Areas
While direct research linking this compound to bone modulator activity is limited, the broader class of quinoline derivatives has been investigated for its potential to influence bone metabolism. The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal health. Dysregulation of this process can lead to various bone diseases, including osteoporosis and osteolytic bone disease associated with cancers like multiple myeloma.
Certain quinoline derivatives have been shown to inhibit osteoclastogenesis, the process of osteoclast formation. nih.gov By inhibiting the formation and activity of osteoclasts, these compounds have the potential to reduce excessive bone resorption. This activity is particularly relevant in the context of diseases characterized by bone loss.
Multiple myeloma is a type of cancer that affects plasma cells in the bone marrow and is often associated with severe bone complications, including osteolytic lesions. These lesions are caused by an increase in osteoclast activity and a decrease in osteoblast function, leading to bone destruction and an increased risk of fractures.
The signaling pathway involving the Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and osteoprotegerin (OPG) is a key regulator of osteoclast differentiation and activation. Aberrant RANKL signaling is a major contributor to the increased bone resorption seen in multiple myeloma. Research has shown that certain indeno[1,2-c]quinoline derivatives can inhibit RANKL-induced osteoclast formation. nih.govcnu.edu.twacs.org This suggests that the quinoline scaffold could be a promising starting point for the development of new therapeutic agents to treat multiple myeloma-induced bone disease.
Another critical pathway in bone metabolism is the Wnt signaling pathway, which plays a crucial role in promoting osteoblast differentiation and bone formation. Some studies have explored the potential of quinoline-modified aptamers to enhance the Wnt signaling pathway by targeting sclerostin, a negative regulator of bone formation. nih.gov This line of research indicates that quinoline derivatives could potentially be developed to stimulate bone formation, which is suppressed in multiple myeloma.
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. The modulation of autophagy is therefore being explored as a potential therapeutic strategy in cancer treatment.
Several studies have demonstrated that quinoline derivatives can induce autophagy in cancer cells. For example, a novel synthetic quinoline derivative was shown to induce both apoptosis and autophagy in non-small cell lung cancer cells. Another study found that a different quinoline derivative induced autophagic and apoptotic cell death in pancreatic cancer cells by targeting the Akt/mTOR signaling pathway. The mTOR pathway is a key regulator of cell growth and proliferation and a central inhibitor of autophagy. Inhibition of this pathway by quinoline derivatives can thus lead to the induction of autophagy.
The ability of certain quinoline analogues to modulate autophagy suggests that this compound could also have the potential to interfere with this fundamental cellular process, which may have therapeutic implications in various diseases, including cancer.
Studies Related to Antimicrobial Activity (Contextualizing as an impurity or related scaffold, not direct use)
The quinoline scaffold is well-known for its antimicrobial properties, forming the backbone of several important antibacterial and antimalarial drugs. While this compound itself is not developed as a primary antimicrobial agent, the antimicrobial activity of related bromo- and methoxy-substituted quinolines is of interest, particularly in the context of it being a potential impurity or a related scaffold in drug development.
Various studies have reported the synthesis and antimicrobial evaluation of methoxyquinoline derivatives. For instance, a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and showed promising antimicrobial activity against various pathogenic microbes. nih.gov Another study investigated the antibacterial activity of novel 8-methoxy-4-methyl-quinoline derivatives and found several compounds with potent activity. researchgate.net
The presence of a bromine atom on the quinoline ring can also influence its antimicrobial activity. Research on bromo-substituted quinoline derivatives has demonstrated their potential as antimicrobial agents. For example, the synthesis and antimicrobial evaluation of pyrimido-isoquinolin-quinone derivatives containing a bromo-phenylthio group showed activity against Gram-positive bacteria. mdpi.com These findings highlight the general antimicrobial potential of the bromo-methoxyquinoline scaffold.
Proposed or Studied Mechanisms of Action in Biological Systems
The diverse biological activities of quinoline derivatives are a result of their ability to interact with various cellular targets and signaling pathways. While the specific mechanisms of action for this compound have not been fully elucidated, studies on its analogues provide insights into its potential modes of action.
In the context of anticancer activity, a prominent mechanism for quinoline derivatives is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. A study on highly brominated methoxyquinolines, structurally similar to this compound, revealed that these compounds could inhibit human topoisomerase I. By interfering with this enzyme, these compounds can induce DNA damage and subsequently trigger apoptosis in cancer cells.
As discussed previously, the modulation of key signaling pathways such as Akt/mTOR is another proposed mechanism. By inhibiting this pathway, quinoline derivatives can suppress cancer cell proliferation and induce autophagy.
In the context of bone modulation, the inhibition of RANKL-induced osteoclastogenesis is a potential mechanism of action. nih.govcnu.edu.twacs.org By interfering with the signaling cascade initiated by RANKL, quinoline derivatives may prevent the differentiation and activation of osteoclasts, thereby reducing bone resorption. Furthermore, the potential to modulate the Wnt signaling pathway presents another avenue through which quinoline-based compounds could influence bone formation. nih.gov
Interactive Data Tables
Table 1: Investigated Biological Activities of Quinoline Derivatives
| Biological Activity | Key Findings | Relevant Pathways/Targets |
| Antiproliferative | Inhibition of cancer cell growth | Topoisomerase I, Akt/mTOR |
| Apoptosis Induction | Triggering of programmed cell death in cancer cells | Caspase activation |
| Bone Modulation | Inhibition of osteoclast formation | RANKL signaling, Wnt signaling |
| Autophagy Modulation | Induction of autophagy in cancer cells | Akt/mTOR signaling |
| Antimicrobial | Inhibition of bacterial and fungal growth | Varied microbial targets |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
The exploration of this compound and its derivatives in medicinal chemistry has revealed important insights into their structure-activity relationships (SAR) and structure-property relationships (SPR), particularly in the context of anticancer research. These studies aim to understand how modifications to the chemical structure of the parent compound influence its biological activity and physicochemical properties, thereby guiding the design of more potent and selective therapeutic agents.
Structure-Activity Relationship (SAR)
The core structure of this compound presents several positions on the quinoline ring system that are amenable to substitution, allowing for a systematic investigation of how different functional groups impact its biological efficacy. Research has primarily focused on the antiproliferative and cytotoxic effects of these derivatives against various cancer cell lines.
A significant body of work has centered on the impact of halogen substitution on the quinoline scaffold. Studies have shown that the presence and number of bromine atoms can significantly influence the anticancer activity. For instance, the highly brominated derivative, 3,5,6,7-tetrabromo-8-methoxyquinoline , has demonstrated notable antiproliferative activity against a panel of human cancer cell lines, including C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). nih.gov This suggests that increasing the extent of bromination on the quinoline ring can be a viable strategy for enhancing cytotoxic potency.
Further SAR studies have compared the biological activity of 8-methoxyquinoline (B1362559) derivatives with their 8-hydroxyquinoline (B1678124) counterparts. It has been observed that quinoline cores featuring a hydroxyl group at the C-8 position tend to exhibit more potent anticancer activities than their 8-methoxy analogs. This indicates that the methoxy group at the 8-position may not be optimal for maximizing cytotoxicity and that demethylation to the corresponding phenol (B47542) could be a beneficial modification.
One of the identified mechanisms of action for some brominated quinoline derivatives is the inhibition of human topoisomerase I, a critical enzyme involved in DNA replication and repair. nih.gov The ability of compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline to inhibit this enzyme highlights a specific molecular target and provides a basis for the rational design of new derivatives with improved inhibitory activity.
The following table summarizes the antiproliferative activity of a key derivative of this compound against various cancer cell lines.
| Compound | C6 (IC50 µg/mL) | HeLa (IC50 µg/mL) | HT29 (IC50 µg/mL) |
|---|---|---|---|
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure-Property Relationship (SPR)
The physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and metabolic stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While detailed SPR studies specifically focused on a broad series of this compound analogs are not extensively documented in the public domain, some general principles can be inferred from the broader class of quinoline derivatives.
The introduction of bromine atoms, as seen in 3,5,6,7-tetrabromo-8-methoxyquinoline, is expected to significantly increase the lipophilicity of the molecule. This increased lipophilicity can influence the compound's ability to cross cell membranes, which may contribute to its cytotoxic effects. However, it can also impact solubility and potentially lead to off-target effects.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and purity of 3-Bromo-8-methoxyquinoline. Each technique offers unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of closely related analogues such as 3-bromoquinoline (B21735) and various substituted methoxyquinolines. researchgate.netchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group. The protons on the pyridine (B92270) ring (H-2 and H-4) would appear as doublets in the downfield region, typically above 8.0 ppm, due to the deshielding effect of the nitrogen atom. The protons on the benzene (B151609) ring (H-5, H-6, H-7) would resonate at higher fields. The methoxy group protons would appear as a sharp singlet, typically around 4.0 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom bonded to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. The quaternary carbons and the carbons adjacent to the nitrogen atom and oxygen atom would show characteristic downfield shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the proton-proton and proton-carbon connectivities, respectively, solidifying the assignment of the 3-bromo and 8-methoxy substitution pattern.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, inferred from data on analogous compounds. researchgate.net
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.9 (d) | ~151 |
| 3 | - | ~118 |
| 4 | ~8.2 (d) | ~135 |
| 5 | ~7.4 (dd) | ~128 |
| 6 | ~7.5 (t) | ~122 |
| 7 | ~7.0 (dd) | ~110 |
| 8 | - | ~155 |
| 4a | - | ~127 |
| 8a | - | ~140 |
| -OCH₃ | ~4.0 (s) | ~56 |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the expected molecular formula is C₁₀H₈BrNO. pharmaffiliates.comuni.lu HRMS analysis would confirm this by providing an experimental mass that matches the theoretical exact mass (monoisotopic mass) of 236.97893 Da. uni.lu The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.
The table below shows the predicted m/z values for various adducts of this compound that could be observed in an HRMS spectrum. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 237.98621 |
| [M+Na]⁺ | 259.96815 |
| [M+K]⁺ | 275.94209 |
| [M+NH₄]⁺ | 255.01275 |
| [M-H]⁻ | 235.97165 |
| [M]⁺ | 236.97838 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." For this compound, the spectra would be dominated by vibrations characteristic of the quinoline (B57606) ring system, the methoxy group, and the carbon-bromine bond.
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
C=C and C=N ring stretching: A series of sharp bands between 1400-1600 cm⁻¹, characteristic of the quinoline core. researchgate.net
C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage, typically appearing in the 1250-1050 cm⁻¹ region.
C-Br stretching: A strong absorption in the lower frequency (fingerprint) region, generally between 600-500 cm⁻¹.
Out-of-plane C-H bending: Strong bands in the 900-700 cm⁻¹ region, which are indicative of the substitution pattern on the aromatic rings.
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the literature, a study on its isomer, 4-Bromo-8-methoxyquinoline, offers valuable insights. nih.gov The study revealed that the non-hydrogen atoms of the 4-bromo isomer are essentially co-planar, with a root-mean-square deviation of only 0.0242 Å. nih.gov It is expected that this compound would adopt a similarly planar conformation. A crystallographic analysis would determine exact bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the solid state.
The table below presents the crystallographic data for the isomer 4-Bromo-8-methoxyquinoline as a representative example of the data that would be obtained for the 3-bromo analogue. nih.gov
| Parameter | Value for 4-Bromo-8-methoxyquinoline nih.gov |
|---|---|
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| Volume (ų) | 892.05 (6) |
| Z (molecules/unit cell) | 4 |
Advanced Chromatographic and Analytical Methodologies for Purity Assessment and Isolation
The isolation and purification of this compound from a reaction mixture are critical for obtaining accurate analytical data. Standard chromatographic techniques are employed for this purpose. Column chromatography over silica (B1680970) gel or alumina (B75360) is a common method for purifying substituted quinolines. researchgate.net Elution with a non-polar/polar solvent system, such as ethyl acetate (B1210297) in hexane, allows for the separation of the desired product from starting materials and byproducts. researchgate.netacgpubs.org
Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS). These techniques can separate trace impurities and provide a quantitative measure of purity, which is often reported to be in the range of 95-98% for commercially available samples. sigmaaldrich.comsigmaaldrich.com Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions and the effectiveness of purification steps. researchgate.net
Computational Chemistry Approaches
Computational chemistry serves as a powerful adjunct to experimental studies, providing insights into molecular properties that can be difficult to measure directly. nih.gov Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized molecular geometry of this compound. These calculations can predict bond lengths and angles that can be compared with X-ray crystallographic data if it becomes available.
Furthermore, computational models can be used to:
Predict Spectroscopic Data: Theoretical NMR, IR, and Raman spectra can be calculated. rsc.org Comparing these with experimental spectra aids in the assignment of complex signals and confirms the proposed structure.
Analyze Electronic Structure: The distribution of electrons, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential can be mapped. This information is valuable for understanding the molecule's reactivity and intermolecular interactions.
Evaluate Molecular Stability: The total energy and strain energy of different isomers or conformers can be calculated, helping to explain why certain structures are favored. nih.gov For instance, computational studies on highly brominated methoxyquinolines have been used to rationalize product formation based on steric compression and strain energy. nih.gov
These theoretical approaches provide a deeper understanding of the molecule's intrinsic properties and complement the structural information obtained from experimental spectroscopic and crystallographic techniques. rsc.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgnih.gov By applying DFT, one can predict the geometry, electronic properties, and reactivity of this compound. These calculations provide a foundational understanding of the molecule's behavior at a quantum level.
The primary outputs of DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the nitrogen atom and the oxygen of the methoxy group are expected to be electron-rich sites, while the bromine atom can introduce unique electronic effects.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are invaluable for comparing the reactivity of different quinoline derivatives and predicting their interaction behavior. ijcce.ac.ir
Illustrative DFT-Calculated Parameters for a Substituted Quinoline
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.4 |
| Electronegativity (χ) | Tendency to attract electrons | 4.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 |
| Global Softness (S) | Reciprocal of chemical hardness | 0.45 |
Note: These values are representative examples based on DFT studies of similar heterocyclic compounds and are intended for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational dynamics and how it interacts with its environment, such as solvents or biological macromolecules. mdpi.com
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. While the quinoline ring itself is rigid, the methoxy group at the 8-position has rotational freedom. MD simulations can explore the rotational energy landscape of this group, identifying the most stable (lowest energy) conformations and the energy barriers between them. nobelprize.org This information is vital as the molecule's conformation can significantly influence its biological activity and physical properties.
MD simulations are also instrumental in studying intermolecular interactions. By simulating this compound in a solvent like water, researchers can observe how solvent molecules arrange around it and form hydrogen bonds or other non-covalent interactions. When studying its potential as a ligand, MD simulations can model its interaction with a protein's binding site. researchgate.net These simulations can reveal key interactions, such as halogen bonding involving the bromine atom, and predict the stability of the ligand-protein complex. researchgate.netnih.gov The trajectory data from MD simulations can be analyzed to calculate binding free energies, providing a quantitative measure of binding affinity. nih.gov
Typical Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O or N. | The quinoline nitrogen and methoxy oxygen can act as hydrogen bond acceptors. |
| Halogen Bonding | A non-covalent interaction involving a halogen atom (Bromine) as an electrophilic species. | The bromine at position 3 can interact with nucleophilic sites on other molecules. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The quinoline ring system can stack with other aromatic systems, such as amino acid residues in a protein. |
Quantum Chemical Calculations for Reaction Pathway Energetics and Transition State Analysis
Quantum chemical calculations are fundamental to understanding the mechanisms of chemical reactions. rsc.org These methods can be used to map out the potential energy surface of a reaction involving this compound, identifying the lowest energy path from reactants to products. researchgate.net
A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. nih.govyoutube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the geometries and energies of transition states, chemists can gain a deep understanding of why a reaction proceeds through a particular mechanism and what factors influence its speed. rsc.orgnih.gov
For this compound, these calculations could be applied to predict the outcomes of various organic reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, calculations could determine whether a nucleophile is more likely to attack at a position on the benzene or pyridine part of the quinoline ring. The analysis could also elucidate the role of the bromo and methoxy substituents in directing the reaction's regioselectivity. pku.edu.cn In cases where a reaction can lead to multiple products, computational analysis can predict the product ratios by comparing the activation energies of the competing pathways. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
Future Research Directions and Unaddressed Challenges
Emerging Synthetic Strategies for Site-Selective Functionalization of Quinolines
The precise introduction of functional groups onto the quinoline (B57606) core is paramount for developing new chemical entities with tailored properties. While classical methods for quinoline synthesis are well-established, emerging strategies focus on the late-stage functionalization of pre-formed quinoline rings, a field where 3-Bromo-8-methoxyquinoline serves as an ideal substrate. nih.gov
A primary frontier in this area is the transition-metal-catalyzed C-H bond activation. doaj.org This approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. nih.govnih.gov For a molecule like this compound, C-H activation could enable the selective introduction of substituents at positions C2, C4, C5, C6, or C7, which are otherwise difficult to access. The inherent electronic properties of the methoxy (B1213986) group and the bromine atom can influence the regioselectivity of these reactions, presenting a complex but rewarding challenge for synthetic chemists. nih.gov
Another evolving area is photoredox catalysis, which uses visible light to initiate radical-based transformations under mild conditions. acs.org This strategy could be employed to functionalize the quinoline ring of this compound in novel ways, potentially offering different selectivity patterns compared to traditional thermal methods. The development of these site-selective techniques is crucial for efficiently creating diverse libraries of this compound derivatives for screening in various applications.
| Strategy | Description | Potential Application to this compound | Key Challenge |
| C-H Activation | Direct functionalization of C-H bonds using a metal catalyst (e.g., Pd, Rh, Cu). nih.govdoaj.org | Introduction of alkyl, aryl, or heteroaryl groups at positions 2, 4, 5, 6, or 7. | Achieving high regioselectivity in the presence of existing bromo and methoxy substituents. |
| Oxidative Annulation | Construction of the quinoline ring through cyclization involving an oxidative step. mdpi.com | Synthesis of complex polycyclic systems starting from this compound precursors. | Controlling the reaction pathway to favor the desired annulation product. |
| Photocatalysis | Use of visible light to drive chemical reactions via radical intermediates. acs.org | Site-divergent functionalization under mild, transition-metal-free conditions. | Understanding and controlling the reactivity of radical intermediates with the substituted quinoline core. |
Development of Novel Catalytic Systems Utilizing this compound Derivatives
The quinoline scaffold is not only a target for synthesis but also a "privileged structure" for the design of ligands in organometallic catalysis. nih.govdoaj.org The unique electronic and steric properties of quinoline derivatives can be harnessed to create catalysts with enhanced activity, selectivity, and stability. This compound is an excellent starting point for the development of such novel catalytic systems.
The bromine atom at the C3 position serves as a versatile synthetic handle. Through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide variety of coordinating groups, such as phosphines, amines, or other heterocycles, can be appended to the quinoline core. This allows for the systematic tuning of the ligand's properties. The 8-methoxy group, through its electron-donating nature, can also modulate the electronic environment of the quinoline nitrogen, which in turn influences the properties of the coordinated metal center.
For instance, copper-quinoline complexes have been investigated for their ability to catalyze oxidation reactions, mimicking the activity of enzymes like catecholase. mdpi.com By synthesizing a series of ligands derived from this compound, researchers could explore new metal complexes (e.g., with copper, palladium, iridium, or rhodium) for a wide range of catalytic transformations, including asymmetric synthesis, cross-coupling, and oxidation reactions. The challenge lies in designing ligands that not only bind effectively to the metal but also create a chiral or sterically defined pocket to control the reaction's outcome.
| Catalyst Design Approach | Role of this compound | Potential Catalytic Application |
| Ligand Synthesis via Cross-Coupling | The C3-Br bond allows for the attachment of phosphine (B1218219), N-heterocyclic carbene (NHC), or amine functionalities. | Asymmetric hydrogenation, C-C bond formation, oxidation reactions. |
| Electronic Tuning | The 8-methoxy group modifies the electron density of the quinoline nitrogen, influencing the metal center's reactivity. | Fine-tuning catalyst activity and selectivity for specific substrates. |
| Bidentate/Pincer Ligand Formation | Further functionalization of the quinoline core can lead to multidentate ligands that form stable complexes with metals. | Enhancing catalyst stability and performance in challenging transformations. |
Expansion of Medicinal Chemistry Applications and Target Identification
Quinoline and its derivatives are of immense importance in pharmacology, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. rsc.orgnih.govnih.gov this compound represents a valuable scaffold for the discovery of new therapeutic agents, as its substituents provide vectors for structural modification to optimize potency and selectivity.
Future research will focus on synthesizing libraries of compounds derived from this compound and screening them against a wide array of biological targets. The introduction of different functional groups at the C3 position (by replacing the bromine) and modifications of the methoxy group can lead to compounds with novel pharmacological profiles. For example, quinoline derivatives have been identified as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov
A significant challenge in drug discovery is the identification of the specific molecular target of a bioactive compound. Modern biochemical and proteomic approaches are being employed to overcome this hurdle. One powerful technique is displacement affinity chromatography, which has been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as specific protein targets for certain quinoline drugs. drugbank.com This strategy involves immobilizing the drug candidate (a derivative of this compound, for example) on a solid support and identifying cellular proteins that bind to it. In addition, computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are increasingly used to predict the biological activity of new compounds and identify their potential binding sites on target proteins. mdpi.com
| Research Area | Approach | Objective | Example Targets |
| Library Synthesis | Combinatorial chemistry approaches using the 3-bromo and 8-methoxy groups as synthetic handles. | Discover new compounds with enhanced biological activity (e.g., anticancer, antimicrobial). rsc.org | Protein kinases, DNA, microbial enzymes. nih.gov |
| Target Identification | Functional proteomics using affinity chromatography with immobilized quinoline derivatives. drugbank.com | Deconvolute the mechanism of action by identifying specific protein binding partners. | Aldehyde dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2). drugbank.com |
| In-Silico Screening | Molecular docking and 3D-QSAR studies. mdpi.com | Predict biological activity and guide the design of more potent and selective derivatives. | Enzyme active sites, receptor binding pockets. |
Integration of Advanced Analytical Techniques for In-situ Reaction Monitoring
The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. Traditional analysis, which involves taking samples at different time points, can be disruptive and may not capture transient intermediates. Advanced in-situ (in the reaction mixture) analytical techniques provide a powerful solution by allowing for real-time monitoring of a reaction as it proceeds.
For the synthesis and subsequent functionalization of this compound, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are invaluable. rsc.orgresearchgate.net By placing a probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, products, and key intermediates by observing their characteristic vibrational frequencies. This data provides immediate feedback on the reaction's progress, enabling rapid optimization of conditions such as temperature, pressure, and catalyst loading. rsc.org
The application of in-situ FTIR can elucidate complex reaction mechanisms, such as those involved in the multi-step synthesis of quinolines or their C-H functionalization. researchgate.net This detailed mechanistic understanding is critical for improving reaction yields, minimizing byproducts, and ensuring the safe scale-up of chemical processes. The integration of such process analytical technology (PAT) represents a significant step towards more efficient, controlled, and reproducible chemical manufacturing.
| Analytical Technique | Information Gained | Impact on this compound Chemistry |
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. rsc.orgresearchgate.net | Rapid optimization of reaction conditions (temperature, catalyst loading); mechanistic investigation. |
| In-situ NMR Spectroscopy | Detailed structural information on species present in the reaction mixture. | Identification of transient intermediates and characterization of reaction pathways. |
| Reaction Calorimetry | Measurement of heat flow during the reaction. | Assessment of reaction kinetics and safety parameters for process scale-up. |
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-8-methoxyquinoline?
A practical approach involves electrophilic bromination of 8-methoxyquinoline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere. Reaction progress is monitored via TLC, followed by purification via silica-gel column chromatography (hexane/EtOAc gradient). Final characterization employs -/-NMR to confirm substitution at the 3-position and HRMS for molecular validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
Q. How can purification challenges be addressed during synthesis?
Optimize solvent systems (e.g., EtOAc/hexane for column chromatography) and employ recrystallization from ethanol to enhance purity. Confirm purity via HPLC (C18 column, MeOH/HO mobile phase) or melting-point analysis .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the molecular packing of this compound?
Single crystals are grown via slow evaporation (e.g., in dichloromethane/hexane). X-ray diffraction data collected at 150 K are refined using SHELXL (via Olex2 interface). Key parameters include:
Q. How to investigate the regioselectivity of bromination in 8-methoxyquinoline derivatives?
Perform DFT calculations (Gaussian 16) to model transition states and compare activation energies for bromination at C-3 vs. C-5. Validate experimentally using -NMR kinetic studies and LC-MS to track intermediates. Contrast with literature on 4-Bromo-8-methoxyquinoline’s synthesis .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives?
Q. How to quantitatively assess intermolecular interactions in crystalline this compound?
Conduct Hirshfeld surface analysis (CrystalExplorer) to map interaction types (e.g., C–H⋯O, Br⋯H). Calculate contact percentages and compare with related quinoline structures (e.g., 4-Bromo-8-methoxyquinoline’s C–H⋯O chain motif) .
Q. What mechanistic insights guide cross-coupling reactions of this compound?
For Suzuki-Miyaura coupling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
